molecular formula C14H20N2O3 B569084 tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate CAS No. 1205750-08-8

tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

Cat. No. B569084
M. Wt: 264.325
InChI Key: IIESDUMHEUGJGF-UHFFFAOYSA-N
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Description

“tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate” is a chemical compound with the CAS Number: 1156252-29-7 . It has a molecular weight of 266.3 . The compound is stored at room temperature and comes in the form of a powder .


Synthesis Analysis

The synthesis of similar compounds, such as substituted benzo[b][1,4]oxazepine derivatives, has been achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic method could potentially be applied to the synthesis of “tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate”.


Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H18N2O4/c1-13(2,3)19-12(16)15-9-7-11-10(6-8(9)14)17-4-5-18-11/h6-7H,4-5,14H2,1-3H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Additional physical and chemical properties such as density, melting point, and boiling point are not provided in the available sources.

Scientific Research Applications

  • Synthesis of Novel 2,3-Dihydrobenzo Compounds

    • Field : Organic Chemistry
    • Application : This research involves the design and synthesis of novel 2,3-dihydrobenzo compounds via sequential Ugi–Heck reactions .
    • Method : The process involves a two-step procedure that consists of Ugi and Heck reactions. The Heck reaction was performed both by homogenous and a designed heterogeneous catalyst .
    • Results : The heterogeneous catalyst, a coordinated palladium to 1, 10-phenanthroline attached to chitosan@Fe3O4 magnetite nanoparticles, was shown to be more efficient than the homogenous Pd(OAc)2/PPh3 catalyst with good to excellent yields .
  • Dibenzo[b,f][1,4]oxazepine Synthesis

    • Field : Medicinal Chemistry
    • Application : Dibenzo[b,f][1,4]oxazepine (DBO) derivatives possess an array of pharmacological activities, and are of growing pharmaceutical interest .
    • Method : Various methods have been reported for the synthesis of DBO and DBO derivatives, including cyclocondensation with two precursors, copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .
    • Results : These methods have been used to develop DBO derivatives of pharmacological interest, including antidepressants, analgesics, calcium channel antagonists, a histamine H4 receptor agonist, a non-nucleoside HIV-1 reverse transcriptase inhibitor, and a lachrymatory agent .
  • Synthesis of 2,3-Dihydrobenzo Isoquinolin-4(1H)-ones

    • Field : Organic Chemistry
    • Application : This research involves the design and synthesis of novel 2,3-dihydrobenzo isoquinolin-4(1H)-ones via sequential Ugi–Heck reactions .
    • Method : The process involves a two-step procedure that consists of Ugi and Heck reactions. The Heck reaction was performed both by homogenous and a designed heterogeneous catalyst .
    • Results : The heterogeneous catalyst, a coordinated palladium to 1, 10-phenanthroline attached to chitosan@Fe3O4 magnetite nanoparticles, was shown to be more efficient than the homogenous Pd(OAc)2/PPh3 catalyst with good to excellent yields .
  • Synthesis of 7-Bromo-3,3-Dibutyl-8-Methoxy-5-Phenyl-2,3-Dihydrobenzo

    • Field : Organic Chemistry
    • Application : This research involves the synthesis of 7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one from 6-methoxybenzo[d] thiazol-2-amine and 2-(bromomethyl)-2-butylhexanoic acid .
    • Method : The process involves five simple steps including hydrolysis, substitution, condensation, bromination, and aromatic amidation under microwave conditions .
    • Results : The compound was prepared as the key starting materials via these steps .
  • Synthesis of N-alkyl-2-(1,2 dihydro-1-methylene-4-oxobenzo[f] isoquinoline-3(4H)-yl)-2-phenylacetamides

    • Field : Organic Chemistry
    • Application : This research involves the design and synthesis of N-alkyl-2-(1,2 dihydro-1-methylene-4-oxobenzo[f] isoquinoline-3(4H)-yl)-2-phenylacetamides via sequential Ugi–Heck reactions .
    • Method : The process involves a two-step procedure that consists of Ugi and Heck reactions. The Heck reaction was performed both by homogenous and a designed heterogeneous catalyst .
    • Results : The heterogeneous catalyst, a coordinated palladium to 1, 10-phenanthroline attached to chitosan@Fe3O4 magnetite nanoparticles, was shown to be more efficient than the homogenous Pd(OAc)2/PPh3 catalyst with good to excellent yields .
  • Synthesis of 4-tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5H)-dicarboxylate (WX142320)

    • Field : Organic Chemistry
    • Application : This compound is used in chemical research .
    • Method : The synthesis of this compound is not specified in the source .
    • Results : The compound is available for purchase and use in research .

properties

IUPAC Name

tert-butyl 7-amino-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-6-7-18-12-5-4-11(15)8-10(12)9-16/h4-5,8H,6-7,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIESDUMHEUGJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

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